molecular formula C14H23BrCl2N2O B5415087 N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5415087
M. Wt: 386.2 g/mol
InChI Key: YAMRWUSRPKINMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a morpholine ring, and a propan-1-amine chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps, starting with the bromination of a phenyl ring. This is followed by the introduction of a morpholine ring and a propan-1-amine chain. Common reagents used in these reactions include bromine, morpholine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its dihydrochloride form. Quality control measures are essential to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can enhance solubility and stability. The propan-1-amine chain may interact with various functional groups, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
  • N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
  • N-[(3-iodophenyl)methyl]-3-morpholin-4-ylpropan-1-amine

Uniqueness

N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like fluorine or chlorine. This unique property can be exploited in various applications, making this compound particularly valuable for research and industrial purposes.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O.2ClH/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17;;/h1,3-4,11,16H,2,5-10,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMRWUSRPKINMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.